molecular formula C13H17N B2635888 [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287333-63-3

[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Cat. No. B2635888
CAS RN: 2287333-63-3
M. Wt: 187.286
InChI Key: STQQKKOYBSKSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, commonly known as MBP, is a chemical compound that belongs to the class of psychoactive substances. It is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain and other tissues. MBP has been the subject of extensive scientific research due to its potential applications in the field of neuroscience and pharmacology.

Mechanism of Action

MBP exerts its effects by binding to and activating the [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine receptor, which is expressed in the brain and other tissues. Activation of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior. MBP has been shown to be a potent and selective agonist of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, with a high affinity for the receptor.
Biochemical and Physiological Effects:
MBP has been shown to have a wide range of biochemical and physiological effects on the central nervous system. It has been shown to increase dopamine and norepinephrine release in the prefrontal cortex and striatum, which are regions of the brain involved in cognitive function and reward processing. MBP has also been shown to enhance cognitive function, including working memory, attention, and executive function. Additionally, MBP has been shown to reduce anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

MBP has several advantages for use in laboratory experiments. It is a potent and selective agonist of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, which allows for the precise manipulation of the receptor. MBP has also been shown to have a wide range of effects on the central nervous system, making it a useful tool for investigating the role of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in various neurological processes. However, there are also limitations to the use of MBP in laboratory experiments. It is a complex molecule that requires specialized equipment and expertise for its synthesis and handling. Additionally, the effects of MBP on the central nervous system can be difficult to interpret due to its complex mechanism of action.

Future Directions

There are several potential future directions for research involving MBP. One area of interest is the development of novel drugs that target [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine for the treatment of addiction, depression, and other neurological disorders. Another area of interest is the investigation of the role of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in the regulation of mood, cognition, and behavior. Additionally, further research is needed to fully understand the biochemical and physiological effects of MBP on the central nervous system. Overall, the potential applications of MBP in the field of neuroscience and pharmacology make it an exciting area of research for the future.

Synthesis Methods

The synthesis of MBP involves the reaction of 3-methylphenylacetonitrile with bicyclo[1.1.1]pentane-1-carboxaldehyde in the presence of sodium triacetoxyborohydride as a reducing agent. The resulting product is then treated with hydrochloric acid to obtain MBP in its hydrochloride salt form. The synthesis of MBP is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

MBP has been the subject of extensive scientific research due to its potential applications in the field of neuroscience and pharmacology. It has been shown to have a wide range of effects on the central nervous system, including increasing dopamine and norepinephrine release, enhancing cognitive function, and reducing anxiety and depression. MBP has also been investigated for its potential as a treatment for addiction, schizophrenia, and other neurological disorders.

properties

IUPAC Name

[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-10-3-2-4-11(5-10)13-6-12(7-13,8-13)9-14/h2-5H,6-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQQKKOYBSKSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C23CC(C2)(C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.